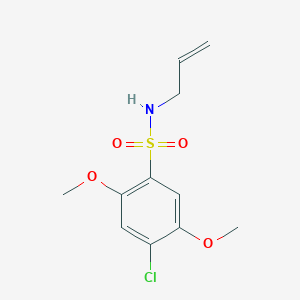

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-2,5-dimethoxy-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h4,6-7,13H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGCJWNGXXUPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multiple steps:

Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.

Sulfonation: The benzene ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The sulfonamide group is then alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations on the Benzene Ring

4-Chloro-N-(3,5-dimethyl-phenyl)benzene-sulfonamide

- Substituents : Chlorine at position 4; 3,5-dimethylphenyl on the sulfonamide nitrogen.

- Key Differences: Lacks methoxy groups and the allyl substituent. Crystal studies indicate weaker hydrogen bonding due to reduced polarity .

4-Chloro-N-(2,5-dimethyl-phenyl)-2-methyl-benzene-sulfonamide

- Substituents : Methyl groups at positions 2 and 5 on the benzene ring; 2,5-dimethylphenyl on the sulfonamide nitrogen.

- Key Differences : Methyl groups instead of methoxy reduce electron-donating effects, altering solubility and reactivity. The absence of an allyl group limits conformational flexibility, as seen in its rigid crystal packing .

4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Substituents : Single methoxy group at position 4; allyl group on the sulfonamide nitrogen.

- Key Differences : Missing chlorine and one methoxy group reduces electronic complexity. Discontinued commercial availability () suggests stability or synthesis challenges, highlighting the importance of the target compound’s additional substituents .

Variations in N-Substituents

4-Chloro-2,5-dimethoxy-N-(2-thienylmethyl)benzenesulfonamide

- Substituents : 2-Thienylmethyl group replaces the allyl.

- However, the allyl group’s unsaturated bond may offer better π-π stacking in biological targets .

N-(4-Chloro-benzo-yl)-2-methyl-benzene-sulfonamide

Crystallographic and Hydrogen Bonding Analysis

Crystal structures of analogs (e.g., 4-Chloro-N-(3,5-dimethyl-phenyl)benzene-sulfonamide) reveal:

- Hydrogen Bonding: Sulfonamide oxygen atoms act as acceptors, while aromatic C–H groups serve as donors. The target compound’s methoxy groups may enhance hydrogen bonding networks via additional oxygen donors .

Pharmacological Implications

- Angiotensin II Receptor Binding : Compounds with allyl groups (e.g., hydrobromides in ) show strong binding to receptors via hydrogen bonds and hydrophobic interactions. The target compound’s allyl and methoxy groups may similarly engage with residues in active sites .

- Bioavailability : The allyl group’s flexibility and moderate lipophilicity (compared to thienyl or benzoyl groups) could enhance membrane permeability .

Biological Activity

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN2O4S |

| Molecular Weight | 303.76 g/mol |

| Melting Point | 102-104 °C |

| Boiling Point | 432.7 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

Pharmacological Activity

Recent studies have indicated various biological activities associated with sulfonamide derivatives, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound under discussion has shown promise in the following areas:

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The activity of this compound against various bacterial strains has been explored. In vitro studies demonstrate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

2. Cardiovascular Effects

A study utilized an isolated rat heart model to evaluate the impact of benzene sulfonamides on perfusion pressure and coronary resistance. The results indicated that compounds similar to this compound could decrease perfusion pressure over time, suggesting a potential mechanism involving calcium channel inhibition .

3. Anticonvulsant Activity

Research has explored the anticonvulsant properties of related compounds. For instance, derivatives of benzene sulfonamides have shown effectiveness in reducing seizure activity in animal models, indicating a possible therapeutic application in epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

- Calcium Channel Modulation : The compound may affect calcium channels in cardiac tissues, leading to alterations in perfusion pressure and coronary resistance .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Perfusion Pressure Effects

In an experimental design involving isolated rat hearts, various benzene sulfonamide derivatives were tested for their effects on perfusion pressure. The study revealed that certain derivatives significantly reduced perfusion pressure compared to controls, highlighting their potential cardiovascular benefits .

Case Study 2: Anticonvulsant Efficacy

A study focused on the anticonvulsant activity of novel benzene sulfonamide derivatives demonstrated that specific modifications to the chemical structure enhanced efficacy against induced seizures in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.